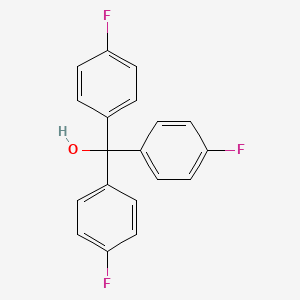

4,4',4''-Trifluorotrityl Alcohol

Description

The exact mass of the compound 4,4',4''-Trifluorotrityl Alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4',4''-Trifluorotrityl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-Trifluorotrityl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALVMPWRAMMHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380748 | |

| Record name | 4,4',4''-Trifluorotrityl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-57-7 | |

| Record name | 4,4',4''-Trifluorotrityl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 379-57-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4,4',4''-Trifluorotrityl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4',4''-Trifluorotrityl Alcohol, a fluorinated analogue of triphenylmethanol. This compound, also known as tris(4-fluorophenyl)methanol, is of interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms. This document outlines a viable synthetic pathway, detailed experimental protocols, purification methods, and characterization data.

Synthesis of 4,4',4''-Trifluorotrityl Alcohol

The primary and most established method for the synthesis of trityl alcohols and their derivatives is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon. In the case of 4,4',4''-Trifluorotrityl Alcohol, the synthesis involves the preparation of a Grignard reagent from a fluorinated aryl halide and its subsequent reaction with a suitable carbonyl compound.

A plausible and efficient synthetic route involves the reaction of 4-fluorophenylmagnesium bromide with diethyl carbonate. This two-step, one-pot synthesis first forms a ketone intermediate which then reacts with another equivalent of the Grignard reagent to yield the tertiary alcohol.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of 4,4',4''-Trifluorotrityl Alcohol via Grignard Reaction.

Experimental Protocol

This protocol is based on established procedures for Grignard reactions and the synthesis of analogous trityl alcohols. All glassware must be rigorously dried to exclude moisture, which can quench the Grignard reagent.

Materials:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Diethyl carbonate

-

Hydrochloric acid (concentrated)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 4-bromofluorobenzene (3 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the 4-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Carbonate:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of diethyl carbonate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the diethyl carbonate solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

If a large amount of solid is present, add dilute hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification of 4,4',4''-Trifluorotrityl Alcohol

The crude product obtained from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to obtain the desired compound with high purity. Recrystallization is a common and effective method for the purification of solid organic compounds like 4,4',4''-Trifluorotrityl Alcohol.

Purification Workflow

The general workflow for the purification of the crude product is as follows:

Caption: Purification of 4,4',4''-Trifluorotrityl Alcohol by Recrystallization.

Experimental Protocol for Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For trityl alcohols, non-polar to moderately polar solvents are often effective. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point for solvent screening.

Procedure:

-

Transfer the crude 4,4',4''-Trifluorotrityl Alcohol to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., hexane) to the flask.

-

Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid using an excess of solvent.

-

If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven to remove any residual solvent.

Characterization and Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized 4,4',4''-Trifluorotrityl Alcohol.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₉H₁₃F₃O |

| Molecular Weight | 314.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 92-95 °C |

| Purity (Typical) | >98% (by GC or HPLC) |

| ¹H NMR (CDCl₃) | Expected: ~7.0-7.4 ppm (m, aromatic H), ~2.5 ppm (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | Expected: Aromatic carbons with C-F coupling, carbinol carbon (~80-85 ppm) |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used. The provided values are estimations based on similar structures.

Quantitative Synthesis Data

| Parameter | Expected Value |

| Theoretical Yield | (Calculated based on the limiting reagent) |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |

The yield of Grignard reactions can be sensitive to reaction conditions, particularly the exclusion of moisture. Yields for the synthesis of trityl alcohols typically range from moderate to good.

Safety Considerations

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Diethyl Ether: Is extremely flammable and volatile. All operations involving diethyl ether should be performed in a well-ventilated fume hood, away from ignition sources.

-

Acids: Concentrated acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.

This guide provides a foundational understanding of the synthesis and purification of 4,4',4''-Trifluorotrityl Alcohol. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocols may require optimization based on laboratory conditions and the scale of the reaction.

physicochemical properties of Tris(4-fluorophenyl)methanol

An In-depth Technical Guide on the Physicochemical Properties of Tris(4-fluorophenyl)methanol

Introduction

Tris(4-fluorophenyl)methanol is a triarylmethane derivative characterized by three 4-fluorophenyl groups attached to a central carbinol moiety. Its structural features, particularly the presence of multiple fluorine atoms, are expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for property assessment. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Quantitative experimental data for many of the are not extensively reported in publicly available literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₃F₃O | [1] |

| Molecular Weight | 314.31 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Aqueous Solubility | Not specified | |

| pKa | Not specified | |

| logP | Not specified |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid compound like Tris(4-fluorophenyl)methanol.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[2] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus [2][3]

-

Sample Preparation: A small amount of the dry, powdered Tris(4-fluorophenyl)methanol is loaded into a capillary tube, which is sealed at one end.[3] The sample is packed to a height of 2-3 mm by tapping the tube.[3]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp.[2]

-

Initial Determination: A rapid heating rate is used to get an approximate melting point.

-

Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 15°C below the estimated melting point.[3] The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to liquid (completion of melting) are recorded. This range is the melting point.

Aqueous Solubility Determination

Solubility is a critical property, especially in drug development, as it affects absorption and bioavailability.[4] The equilibrium solubility is determined when a solution is saturated with the solute in the presence of excess solid.[4][5]

Methodology: Shake-Flask Method [5]

-

Preparation: An excess amount of Tris(4-fluorophenyl)methanol is added to a known volume of purified water (or a specific buffer system) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5] The attainment of equilibrium should be confirmed by sampling at different time points until the concentration remains constant.[6]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the saturated solution from any remaining solid.[5]

-

Quantification: The concentration of Tris(4-fluorophenyl)methanol in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[6]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a tertiary alcohol like Tris(4-fluorophenyl)methanol, the hydroxyl proton is extremely weakly acidic, and its pKa is expected to be high (likely > 16), making it difficult to measure in aqueous solution. Potentiometric titration is a common method for more acidic or basic compounds.[7][8]

Methodology: Potentiometric Titration [7][8]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol) if aqueous solubility is low, to a known concentration (e.g., 1 mM).[7] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[7]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[7]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an auto-titrator.[7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pKa is the pH at which half of the acid has been neutralized.[9] The experiment should be repeated multiple times for accuracy.[7]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior.[10] A common method for its determination is through HPLC.[11][12]

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [12][13]

-

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its known logP value.[12]

-

Calibration: A series of reference compounds with well-established logP values are injected into the HPLC system. A calibration curve is generated by plotting their measured retention times (or more accurately, the logarithm of the capacity factor, log k') against their known logP values.[13]

-

Sample Analysis: Tris(4-fluorophenyl)methanol is dissolved in the mobile phase and injected into the same HPLC system under identical conditions (column, mobile phase composition, temperature, and flow rate).

-

Calculation: The retention time of Tris(4-fluorophenyl)methanol is measured. Using the calibration curve, its log k' is calculated and its logP value is interpolated.[12]

-

Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. The relationship is most accurate when extrapolated to 100% aqueous mobile phase.[13]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as Tris(4-fluorophenyl)methanol.

Workflow for Physicochemical Property Determination.

References

- 1. Tris(4-fluorophenyl)methanol | 379-57-7 [sigmaaldrich.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. agilent.com [agilent.com]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4',4''-Trifluorotrityl Alcohol

CAS Number: 379-57-7 Synonyms: Tris(4-fluorophenyl)methanol

This technical guide provides a comprehensive overview of 4,4',4''-Trifluorotrityl Alcohol, a fluorinated analogue of triphenylmethanol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, potential applications, and spectroscopic characterization.

Physicochemical Properties

4,4',4''-Trifluorotrityl Alcohol is a solid, appearing as a white to orange or green powder or crystalline solid at room temperature.[1][2][3][4] The introduction of fluorine atoms onto the phenyl rings significantly influences the electronic properties of the trityl group, which can affect its reactivity and the stability of corresponding carbocations or ethers.

| Property | Value | Reference(s) |

| CAS Number | 379-57-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₃F₃O | [1][2][4][5] |

| Molecular Weight | 314.31 g/mol | [2][3][5] |

| Melting Point | 91.0 - 95.0 °C | [2][3] |

| Boiling Point (Predicted) | 408.7 ± 40.0 °C | [5] |

| Physical Form | Solid (powder/crystal) | [1][2][3][4] |

| Appearance | White to Orange to Green | [1][2][3][4] |

| Solubility in Water | No data available | [4] |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like THF, DCM, and ethyl acetate based on the properties of similar triaryl-alcohols. |

Synthesis

The primary and most logical method for the synthesis of 4,4',4''-Trifluorotrityl Alcohol is through a Grignard reaction. This involves the reaction of a Grignard reagent derived from a fluorinated benzene derivative with a suitable carbonyl compound.

Proposed Synthesis Pathway: Grignard Reaction

A plausible synthetic route involves the reaction of 4-fluorophenylmagnesium bromide with ethyl 4-fluorobenzoate. In this reaction, two equivalents of the Grignard reagent add to the ester, forming the tertiary alcohol after an acidic workup.

Alternatively, the reaction of 4-fluorophenylmagnesium bromide with 4,4'-difluorobenzophenone would also yield the desired product.

Experimental Protocol: General Procedure for Grignard Synthesis of Triarylmethanols

The following is a generalized protocol based on the synthesis of similar triaryl-alcohols. This should be adapted and optimized for the specific synthesis of 4,4',4''-Trifluorotrityl Alcohol.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

4-Bromofluorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl 4-fluorobenzoate or 4,4'-difluorobenzophenone

-

Hydrochloric acid or Ammonium chloride (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to the magnesium. The reaction is initiated, which may require gentle heating or the addition of an iodine crystal.

-

The reaction mixture is stirred until the magnesium is consumed.

-

-

Reaction with Carbonyl Compound:

-

The solution of the carbonyl compound (e.g., ethyl 4-fluorobenzoate) in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

-

Applications in Research and Drug Development

The trityl group and its derivatives are widely used as protecting groups for hydroxyl functions in organic synthesis, particularly in nucleoside and carbohydrate chemistry. The fluorine atoms in the 4,4',4''-trifluorotrityl group are expected to be electron-withdrawing, which would decrease the stability of the corresponding trityl cation. This modification would make the trifluorotrityl group more acid-stable compared to the standard trityl or methoxy-substituted trityl groups, allowing for orthogonal deprotection strategies.

Use as a Protecting Group

The 4,4',4''-Trifluorotrityl group can be introduced by reacting the alcohol with 4,4',4''-trifluorotrityl chloride in the presence of a base like pyridine or triethylamine. The increased acid stability of the resulting trifluorotrityl ether would allow for the selective removal of other more acid-labile protecting groups in the presence of the trifluorotrityl group. Deprotection of the trifluorotrityl group would likely require stronger acidic conditions compared to the standard trityl group.

The unique electronic properties imparted by the fluorine atoms could be advantageous in the synthesis of complex molecules, including drug candidates, where precise control over protecting group stability is crucial.

Spectroscopic Data

¹H NMR

-

Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.5 ppm. The fluorine substitution will influence the chemical shifts and coupling patterns of the aromatic protons.

-

Hydroxyl Proton (-OH): A singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 2-5 ppm.

¹³C NMR

-

Carbinol Carbon (C-OH): A singlet expected in the downfield region, likely around δ 80-90 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 110-150 ppm). Carbon atoms directly bonded to fluorine will show characteristic coupling (¹Jcf).

¹⁹F NMR

-

A single resonance is expected for the three equivalent fluorine atoms, likely in the typical range for aryl fluorides.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 314.31 m/z.

-

Fragmentation: A prominent fragment corresponding to the loss of a hydroxyl group to form the stable trifluorotrityl cation [C₁₉H₁₂F₃]⁺ would be expected.

Safety Information

4,4',4''-Trifluorotrityl Alcohol should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available and predicted information for 4,4',4''-Trifluorotrityl Alcohol. Further experimental investigation is required to fully characterize this compound and explore its potential applications in organic synthesis and drug development.

References

Navigating the Solubility Landscape of 4,4',4''-Trifluorotrityl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4',4''-Trifluorotrityl Alcohol (also known as Tris(4-fluorophenyl)methanol). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a predictive qualitative assessment of its solubility in common organic solvents, alongside a detailed experimental protocol for researchers to determine precise solubility values.

Predicted Solubility Profile of 4,4',4''-Trifluorotrityl Alcohol

The solubility of a compound is primarily governed by the principle of "like dissolves like." 4,4',4''-Trifluorotrityl Alcohol possesses a moderately polar hydroxyl (-OH) group, but the bulk of the molecule consists of three nonpolar fluorophenyl rings. This structure suggests that the compound will exhibit limited solubility in highly polar or very nonpolar solvents, with a preference for solvents of intermediate polarity. The table below provides a qualitative prediction of its solubility.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large, nonpolar trityl group will dominate, leading to poor miscibility with water. |

| Methanol | Medium | The alcohol group can interact with the hydroxyl group of the solute, but the nonpolar bulk will limit high solubility.[1] | |

| Ethanol | Medium | Similar to methanol, but the slightly larger nonpolar chain of ethanol may offer slightly better interaction with the trityl group.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, which can effectively solvate the hydroxyl group. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetone | Medium to High | Acetone's polarity is suitable for interacting with the hydroxyl group, and its ketone structure can accommodate the nonpolar regions to some extent. | |

| Acetonitrile | Medium | While polar, acetonitrile is less effective at solvating alcohols compared to DMSO or DMF. | |

| Nonpolar | Toluene | Medium to High | The aromatic nature of toluene will interact favorably with the fluorophenyl rings of the solute through π-stacking. |

| Dichloromethane (DCM) | High | DCM has a dipole moment that can interact with the polar part of the solute, and its overall character is suitable for solvating large organic molecules. | |

| Diethyl Ether | Medium | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group, and the ethyl groups provide a nonpolar environment for the trityl group. | |

| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane will have very limited interaction with the polar hydroxyl group of the solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following isothermal equilibrium method can be employed. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

4,4',4''-Trifluorotrityl Alcohol (solid, purity >98%)[2]

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4',4''-Trifluorotrityl Alcohol to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of 4,4',4''-Trifluorotrityl Alcohol of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation:

The solubility can be expressed in various units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4,4',4''-Trifluorotrityl Alcohol.

Caption: Experimental workflow for determining the solubility of 4,4',4''-Trifluorotrityl Alcohol.

References

Stability of the Tris(4-(trifluoromethyl)phenyl)methyl Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tris(4-(trifluoromethyl)phenyl)methyl group, a fluorinated analogue of the widely used trityl (Trt) protecting group, offers unique stability profiles valuable in complex organic synthesis, particularly in drug development. The strong electron-withdrawing nature of the three trifluoromethyl (CF₃) groups significantly modulates the properties of the trityl moiety, rendering it more stable to acidic conditions compared to its non-fluorinated counterpart. This technical guide provides a comprehensive overview of the stability of the tris(4-(trifluoromethyl)phenyl)methyl group under various chemical environments, supported by experimental data and detailed protocols.

Core Concepts: Electronic Effects on Stability

The stability of any trityl-based protecting group is intrinsically linked to the stability of the corresponding trityl cation formed during cleavage. Electron-donating groups, such as methoxy groups in the widely used MMT (monomethoxytrityl) and DMT (dimethoxytrityl) protecting groups, stabilize the carbocation through resonance, thereby increasing the acid lability of the protecting group.[1] Conversely, the powerful electron-withdrawing inductive effect of the trifluoromethyl groups destabilizes the carbocation, making the tris(4-(trifluoromethyl)phenyl)methyl group significantly more resistant to acidic cleavage.[2][3] This property allows for orthogonal protection strategies in the presence of other acid-labile groups.

Stability Profile Under Different Conditions

Quantitative data on the cleavage kinetics of the tris(4-(trifluoromethyl)phenyl)methyl group is not extensively documented in publicly available literature, reflecting its more specialized application compared to standard trityl groups. However, based on the known electronic effects of the trifluoromethyl substituent, a qualitative and comparative stability profile can be established.

Acid Stability

The tris(4-(trifluoromethyl)phenyl)methyl group exhibits enhanced stability under acidic conditions that would readily cleave standard trityl and its electron-rich derivatives.[4][5] This increased stability is a direct consequence of the destabilization of the trityl cation by the electron-withdrawing CF₃ groups. While standard trityl groups can be removed with mild acids like acetic acid or dilute trifluoroacetic acid (TFA), the cleavage of the tris(4-(trifluoromethyl)phenyl)methyl group is expected to require stronger acidic conditions or prolonged reaction times.[6][7]

Base Stability

Similar to the parent trityl group, the tris(4-(trifluoromethyl)phenyl)methyl group is expected to be highly stable under a wide range of basic conditions.[1] This orthogonality is a key feature of trityl-based protecting groups, allowing for their use in synthetic routes that employ base-labile protecting groups such as the 9-fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis.

Oxidative and Reductive Stability

The tris(4-(trifluoromethyl)phenyl)methyl group is generally stable to a variety of oxidizing and reducing agents that are not strongly acidic or basic. However, specific reagents that can interact with the aromatic rings or the benzylic position could potentially lead to cleavage. Reductive cleavage of standard trityl groups can be achieved using reagents like sodium in liquid ammonia, and similar reactivity might be expected for the fluorinated analogue. Oxidative cleavage is less common for trityl ethers but can occur under specific conditions with powerful oxidizing agents.[8]

Comparative Stability of Trityl Protecting Groups

The stability of trityl-based protecting groups can be finely tuned by the electronic nature of the substituents on the phenyl rings. The following table summarizes the qualitative stability of the tris(4-(trifluoromethyl)phenyl)methyl group in comparison to other common trityl derivatives.

| Protecting Group | Substituent Effect | Relative Acid Lability | Typical Cleavage Conditions |

| Tris(4-(trifluoromethyl)phenyl)methyl | Strong Electron-Withdrawing | Very Low | Stronger acids / harsher conditions required |

| Trityl (Trt) | Neutral | Moderate | 80% Acetic Acid, dilute TFA[6][7] |

| Monomethoxytrityl (MMT) | Electron-Donating | High | 1% TFA in DCM[9] |

| Dimethoxytrityl (DMT) | Strong Electron-Donating | Very High | 80% Acetic Acid (rapid)[6] |

Experimental Protocols

Detailed experimental protocols for the cleavage of the tris(4-(trifluoromethyl)phenyl)methyl group are not widely reported. However, based on the established chemistry of trityl groups and the anticipated increased stability, the following general procedures can be considered as starting points for optimization.

General Protocol for Acid-Catalyzed Deprotection of a Tris(4-(trifluoromethyl)phenyl)methyl Ether

Materials:

-

Tris(4-(trifluoromethyl)phenyl)methyl protected alcohol

-

Strong protic acid (e.g., Trifluoroacetic acid, Hydrochloric acid) or a Lewis acid (e.g., Zinc Bromide, Indium(III) Bromide)[10]

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Scavenger (e.g., Triethylsilane, Thiophenol) - optional but recommended

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the tris(4-(trifluoromethyl)phenyl)methyl protected alcohol in anhydrous DCM (e.g., 0.1 M solution).

-

If using a scavenger, add it to the solution (typically 1.1 to 5 equivalents).

-

Add the strong acid or Lewis acid to the reaction mixture. The required concentration and temperature will need to be determined empirically, starting with milder conditions and gradually increasing the severity.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Logical Workflow for Deprotection Strategy

The decision-making process for the deprotection of a tris(4-(trifluoromethyl)phenyl)methyl group involves considering the stability of other functional groups in the molecule.

Caption: Decision workflow for selecting a deprotection strategy for the tris(4-(trifluoromethyl)phenyl)methyl group.

Synthesis and Deprotection Experimental Workflow

A general workflow for the protection of a primary alcohol with a trifluoromethyl-substituted trityl group and its subsequent deprotection is outlined below.

Caption: General workflow for the protection of an alcohol with a trifluoromethyl-substituted trityl group and its subsequent deprotection.

Applications in Drug Development

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[11] The increased stability of the tris(4-(trifluoromethyl)phenyl)methyl protecting group makes it a potentially valuable tool in the synthesis of complex molecules where other acid-labile groups need to be retained during intermediate steps. Its application allows for more intricate molecular designs and synthetic routes in the development of novel therapeutics.

Conclusion

The tris(4-(trifluoromethyl)phenyl)methyl group represents a robust protecting group with significantly enhanced stability towards acidic cleavage compared to the parent trityl group. This stability, arising from the electron-withdrawing nature of the trifluoromethyl substituents, makes it an attractive option for orthogonal protection strategies in multi-step organic synthesis. While detailed quantitative data and specific cleavage protocols are not as prevalent as for more common trityl derivatives, the fundamental principles of its reactivity provide a solid basis for its application and optimization in complex synthetic endeavors, particularly within the field of drug discovery and development. Further research into the precise cleavage kinetics and optimization of deprotection protocols for this specialized protecting group would be highly beneficial to the scientific community.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 | Semantic Scholar [semanticscholar.org]

- 9. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Nucleotides Bearing the 2'-O-Trifluoromethyl Group and Their Application in RNA Analogs Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trityl-Type Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, the selective protection of functional groups is a critical strategy for achieving desired molecular architectures. The triphenylmethyl group, commonly known as the trityl (Tr) group, and its derivatives, represent a cornerstone in the arsenal of protecting groups for hydroxyl, amino, and thiol moieties. Their utility is primarily defined by their significant steric bulk, stability under neutral to basic conditions, and facile cleavage under mild acidic conditions. This unique combination of properties allows for the selective protection of primary alcohols and other sterically accessible functional groups, enabling complex molecular manipulations with high fidelity.

This technical guide provides a comprehensive overview of trityl-type protecting groups, including the parent trityl (Tr), 4-methoxytrityl (MMT), and 4,4'-dimethoxytrityl (DMT) groups. It will delve into the core principles of their reactivity, present quantitative data for comparative analysis, provide detailed experimental protocols for their application, and illustrate their strategic use in significant synthetic workflows.

Core Principles of Trityl-Type Protecting Groups

The effectiveness of trityl-type protecting groups is rooted in a combination of steric and electronic effects.

Steric Hindrance for Regioselectivity: The three bulky phenyl rings of the trityl group create a sterically demanding environment around the central carbon atom. This steric bulk is the primary determinant of its high regioselectivity for less hindered functional groups, most notably primary alcohols over secondary and tertiary ones.[1][2] This selectivity is a crucial tool in the synthesis of complex molecules with multiple hydroxyl groups, such as carbohydrates.

Acid Lability for Facile Deprotection: Trityl ethers, amines, and thioethers are stable under a wide range of non-acidic conditions, including basic hydrolysis and many oxidation and reduction reactions. However, they are readily cleaved under mild acidic conditions. This lability is attributed to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation), which is resonance-stabilized over the three phenyl rings.[3]

Tunable Reactivity through Substitution: The acid lability of the trityl group can be finely tuned by introducing electron-donating groups, such as methoxy groups, onto the phenyl rings. The monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups are significantly more acid-labile than the parent trityl group. This is because the methoxy groups further stabilize the positive charge of the trityl cation through resonance, thus lowering the activation energy for cleavage. This tunable reactivity allows for orthogonal protection strategies, where different trityl-type groups can be selectively removed in the presence of each other or other acid-labile protecting groups.[3]

Comparative Data of Trityl-Type Protecting Groups

The choice of a specific trityl-type protecting group depends on the desired level of acid lability and the overall synthetic strategy. The following tables provide a comparative summary of their properties and reaction conditions.

| Protecting Group | Abbreviation | Relative Rate of Acid Hydrolysis (Approx.) | Typical Deprotection Conditions |

| Trityl | Tr | 1 | 80% Acetic Acid, reflux; TFA/DCM |

| 4-Methoxytrityl | MMT | ~10-100 | 1-3% TFA in DCM; 80% Acetic Acid, rt |

| 4,4'-Dimethoxytrityl | DMT | ~1,000-10,000 | 1-3% DCA or TCA in DCM; 80% Acetic Acid, rt |

Table 1: Relative Acid Lability of Common Trityl-Type Protecting Groups.

| Substrate Type | Protecting Group | Reagents | Solvent | Typical Reaction Time | Typical Yield |

| Primary Alcohol | Trityl (Tr) | Trityl chloride, Pyridine | Pyridine | 12-24 h | 85-95% |

| Primary Alcohol | DMT | DMT-chloride, Pyridine | Pyridine | 2-4 h | >90% |

| Primary Amine | Trityl (Tr) | Trityl chloride, Et3N | DCM | 2-6 h | 80-95% |

| Thiol (Cysteine) | MMT | MMT-chloride, DIPEA | DMF/DCM | 1-3 h | >90% |

| 5'-OH of Nucleoside | DMT | DMT-chloride, Pyridine | Pyridine | 1-2 h | >95% |

Table 2: Typical Conditions for the Introduction of Trityl-Type Protecting Groups.

| Protected Group | Protecting Group | Reagents | Solvent | Typical Reaction Time |

| Trityl Ether | Trityl (Tr) | 95% TFA, 2.5% H2O, 2.5% TIS | DCM | 1-2 h |

| MMT-Thioether | MMT | 1% TFA, 5% TIS | DCM | 30 min |

| DMT-Ether | DMT | 3% TCA or DCA | DCM | 2-3 min |

Table 3: Typical Conditions for the Deprotection of Trityl-Type Protecting Groups.

Experimental Protocols

The following are detailed methodologies for the introduction and removal of trityl-type protecting groups for various functional groups.

Protocol 1: Selective Tritylation of a Primary Alcohol (e.g., 6-O-tritylation of Methyl α-D-glucopyranoside)

Materials:

-

Methyl α-D-glucopyranoside

-

Trityl chloride (Tr-Cl)

-

Anhydrous pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 6-O-tritylated product.

Characterization:

-

¹H NMR will show characteristic signals for the trityl group protons in the aromatic region (typically δ 7.2-7.5 ppm) and a downfield shift of the protons on the carbon bearing the newly formed ether linkage.

-

¹³C NMR will show signals for the trityl phenyl carbons and the quaternary carbon of the trityl group.

Protocol 2: DMT Protection of the 5'-Hydroxyl Group of a Nucleoside (e.g., Thymidine)

Materials:

-

Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Co-evaporate thymidine (1.0 eq) with anhydrous pyridine twice to remove residual water.

-

Dissolve the dried thymidine in anhydrous pyridine and add a catalytic amount of DMAP.

-

Add DMT-Cl (1.1 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Cool the reaction in an ice bath and quench with methanol.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between DCM and saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude 5'-O-DMT-thymidine is often of sufficient purity for the next step or can be purified by silica gel chromatography.

Characterization:

-

¹H NMR will show signals for the two methoxy groups of the DMT group (around δ 3.8 ppm) and the aromatic protons.

-

The appearance of the bright orange color of the DMT cation upon treatment of a small sample with acid is a characteristic qualitative test.

Protocol 3: Deprotection of a DMT Group in Oligonucleotide Synthesis

Materials:

-

DMT-on oligonucleotide bound to solid support

-

3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)

-

Acetonitrile

-

UV-Vis Spectrophotometer

Procedure:

-

Treat the solid support-bound oligonucleotide with a solution of 3% TCA or DCA in DCM.

-

The deprotection is typically complete within 2-3 minutes at room temperature.[4]

-

The flow-through from the reaction vessel will have a characteristic bright orange color due to the formation of the DMT cation.

-

Collect the acidic eluent.

-

The intensity of the orange color can be quantified by UV-Vis spectrophotometry at approximately 495 nm to monitor the efficiency of the preceding coupling step.[5]

-

Wash the solid support thoroughly with acetonitrile to remove all traces of acid and the cleaved DMT group before proceeding to the next coupling cycle.

Visualization of Trityl Groups in Synthetic Pathways

The strategic use of trityl protecting groups is pivotal in the synthesis of many complex molecules, including pharmaceuticals. The following diagrams, generated using Graphviz, illustrate the role of the trityl group in key synthetic workflows.

Synthesis of Candesartan Cilexetil Intermediate

The synthesis of the angiotensin II receptor blocker Candesartan Cilexetil involves the protection of the tetrazole ring with a trityl group to prevent side reactions during the alkylation of the benzimidazole nitrogen.

Synthesis of Candesartan Cilexetil.

Solid-Phase Oligonucleotide Synthesis Cycle

The DMT group is the standard protecting group for the 5'-hydroxyl of nucleosides in automated solid-phase oligonucleotide synthesis. Its acid-labile nature allows for its rapid removal at the beginning of each cycle.

Automated Oligonucleotide Synthesis Cycle.

Conclusion

Trityl-type protecting groups are indispensable tools in modern organic synthesis. Their unique combination of steric bulk for regioselective protection and tunable acid lability for controlled deprotection provides chemists with a powerful strategy for the synthesis of complex molecules. The choice between Tr, MMT, and DMT allows for fine-tuning of the deprotection conditions to suit the specific requirements of a synthetic route, ensuring orthogonality with other protecting groups. A thorough understanding of the principles and experimental protocols associated with these protecting groups, as outlined in this guide, is essential for their successful application in research, drug discovery, and the development of novel therapeutics.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 4. synoligo.com [synoligo.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

The 4,4',4''-Trifluorotrityl Group: A Highly Stable Protecting Moiety for Alcohols

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis. The choice of protecting group is critical, dictating the strategic route and overall efficiency of a synthetic campaign. While the standard trityl (Tr) and its electron-rich derivatives, such as the 4,4'-dimethoxytrityl (DMT) group, are widely employed for their acid lability, there exists a need for more robust trityl-based protecting groups that can withstand harsher acidic conditions. This technical guide delves into the mechanism and theoretical underpinnings of the 4,4',4''-Trifluorotrityl (Tr(4-F)₃) group as a highly stable protecting moiety for alcohols. By leveraging the strong electron-withdrawing nature of fluorine, the Tr(4-F)₃ group offers a unique stability profile, rendering it orthogonal to its more common, acid-labile counterparts. This document provides a comprehensive overview of the expected reaction mechanisms, comparative stability data, and postulated experimental protocols.

Introduction to Trityl Protecting Groups

The triphenylmethyl (trityl) group is a bulky and sterically demanding protecting group for primary alcohols, and to a lesser extent, other functional groups like amines and thiols. Its utility stems from its ease of introduction and, typically, its facile removal under mild acidic conditions.[1] The mechanism of both protection and deprotection proceeds through a stabilized trityl carbocation intermediate.[1] The stability of this cation is the determining factor in the lability of the protecting group.

Substituents on the phenyl rings of the trityl group can significantly modulate the stability of the carbocation. Electron-donating groups, such as methoxy groups at the para positions, enhance the stability of the carbocation through resonance, thereby increasing the acid lability of the protecting group.[1] Conversely, electron-withdrawing groups are expected to destabilize the carbocation, leading to a more acid-stable protecting group.

The Role of Fluorine in the 4,4',4''-Trifluorotrityl Group

Fluorine is the most electronegative element, and when incorporated into organic molecules, it exerts a powerful electron-withdrawing inductive effect. In the context of the 4,4',4''-Trifluorotrityl group, the three fluorine atoms at the para positions of the phenyl rings significantly reduce the electron density of the aromatic system. This electronic perturbation has a profound impact on the stability of the corresponding trityl cation.

The formation of the trityl cation is the key step in both the Sₙ1-like protection and deprotection mechanisms. The strong inductive effect of the para-fluoro substituents destabilizes the positive charge on the central carbon atom. Consequently, the formation of the 4,4',4''-trifluorotrityl cation is less favorable compared to the unsubstituted trityl cation. This destabilization translates to a protecting group that is significantly more resistant to acidic cleavage.

Proposed Mechanism of Protection

The protection of an alcohol with 4,4',4''-Trifluorotrityl chloride is anticipated to follow a similar Sₙ1-like pathway as the parent trityl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl byproduct.[2]

Due to the destabilizing effect of the fluorine atoms on the carbocation intermediate, the formation of the 4,4',4''-trifluorotrityl cation is expected to be slower than that of the unsubstituted trityl cation. This may necessitate more forcing reaction conditions, such as higher temperatures or the use of a stronger Lewis acid catalyst, to achieve efficient protection.

Proposed Mechanism of Deprotection

The increased stability of the 4,4',4''-Trifluorotrityl ether necessitates harsher acidic conditions for its cleavage compared to standard trityl ethers. The deprotection mechanism is the reverse of the protection pathway and is initiated by protonation of the ether oxygen, followed by the departure of the alcohol to form the destabilized 4,4',4''-trifluorotrityl cation. This cation is then quenched by a nucleophile present in the reaction medium.

Comparative Stability and Deprotection Conditions

| Protecting Group | Abbreviation | Substituent Effect | Relative Cation Stability | Relative Rate of Acidic Cleavage | Typical Deprotection Conditions |

| 4,4'-Dimethoxytrityl | DMT | Strong Electron-Donating | Highest | ~100 | 3% Dichloroacetic acid in DCM[1] |

| 4-Methoxytrityl | MMT | Electron-Donating | High | ~10 | 1-3% Trifluoroacetic acid in DCM[1] |

| Trityl | Tr | Neutral | Moderate | 1 | 80% Acetic Acid; mild Lewis acids[1] |

| 4,4',4''-Trifluorotrityl | Tr(4-F)₃ | Strong Electron-Withdrawing | Lowest (Predicted) | <<1 (Predicted) | Stronger Brønsted or Lewis acids (Predicted) |

Table 1. Comparative Stability of Trityl Protecting Groups.

Postulated Experimental Protocols

The following are postulated experimental protocols based on standard procedures for trityl group manipulations, adjusted for the anticipated reactivity of the 4,4',4''-Trifluorotrityl group.

General Procedure for the Protection of a Primary Alcohol

To a solution of the primary alcohol (1.0 equiv) in anhydrous pyridine (0.2 M) is added 4,4',4''-Trifluorotrityl chloride (1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). If no reaction is observed, the temperature may be increased to 40-60 °C. Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Deprotection of a 4,4',4''-Trifluorotrityl Ether

To a solution of the 4,4',4''-Trifluorotrityl protected alcohol (1.0 equiv) in dichloromethane (0.1 M) at 0 °C is added a solution of a strong acid (e.g., 20-50% trifluoroacetic acid in dichloromethane, or a Lewis acid such as boron trifluoride etherate). The reaction is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Advantages and Potential Applications

The primary advantage of the 4,4',4''-Trifluorotrityl protecting group lies in its predicted high stability towards acidic conditions that would readily cleave other trityl-based and many other acid-labile protecting groups. This enhanced stability would allow for selective deprotection of other acid-sensitive groups in the presence of a Tr(4-F)₃ ether, providing valuable orthogonality in complex synthetic sequences.

Potential applications include:

-

Multi-step synthesis of complex natural products: Where a robust hydroxyl protecting group is required to survive numerous synthetic transformations.

-

Oligonucleotide and peptide synthesis: As a highly stable protecting group for the 5'-hydroxyl of nucleosides or the side chains of amino acids, allowing for alternative deprotection strategies.

-

Carbohydrate chemistry: For the selective protection of primary hydroxyl groups in polyol systems where differential protection is essential.

Conclusion

The 4,4',4''-Trifluorotrityl group represents a theoretically sound and potentially valuable addition to the repertoire of alcohol protecting groups available to the synthetic chemist. Its stability, derived from the strong electron-withdrawing nature of its fluoro-substituents, is predicted to be significantly greater than that of the parent trityl group. While further experimental validation is required to fully characterize its reactivity and scope, the principles outlined in this guide provide a solid foundation for its application in synthetic strategies that demand a highly robust, yet removable, hydroxyl protecting group. This moiety holds the promise of enabling more complex and efficient synthetic routes in drug discovery and materials science.

References

electrophilicity of the 4,4',4''-Trifluorotrityl cation

An In-Depth Technical Guide to the Electrophilicity of the 4,4',4''-Trifluorotrityl Cation

Introduction

The triphenylmethyl (trityl) cation is a foundational carbocation in organic chemistry, valued for its stability and utility as a hydride abstractor and Lewis acid catalyst. The strategic placement of electron-withdrawing groups, such as fluorine atoms, on the phenyl rings can significantly enhance its electrophilicity, thereby expanding its synthetic utility. This guide focuses on the 4,4',4''-Trifluorotrityl cation, a derivative where fluorine atoms at the para-positions amplify the electron-deficient nature of the central carbon atom. This heightened electrophilicity makes it a potent reagent for activating challenging substrates and catalyzing a range of chemical transformations. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the cation's electrophilic character, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Quantitative Analysis of Electrophilicity

The electrophilicity of trityl cations can be quantified using various parameters, including Mayr's electrophilicity scale (E), hydride ion affinity (HIA), and reaction kinetics. While specific data for the 4,4',4''-Trifluorotrityl cation is not extensively tabulated in isolation, its properties can be inferred and compared with related fluorinated and non-fluorinated analogues. The electron-withdrawing nature of the para-fluoro substituents is known to increase the electrophilicity compared to the parent trityl cation. More extensively fluorinated systems, such as the hexafluoro (meta-substituted) and perfluorinated trityl cations, exhibit even more pronounced electrophilic character.

| Cation | Parameter | Value | Notes |

| Triphenylmethyl (Trityl) Cation | Hydride Affinity | Lower than fluorinated analogues | The parent cation, serving as a baseline for comparison.[1] |

| F6Tr+ (meta-hexafluoro) | Hydride Affinity | ~20% higher than parent Tr+ | Computationally predicted and experimentally verified to be a potent hydride abstractor.[1] |

| Perfluorinated Trityl Cation | Hydride Ion Affinity | Extremely high | Capable of abstracting a hydride from isobutane.[2] |

| Perfluorinated Trityl Cation | Oxidation Potential | High | Demonstrated by the synthesis of a "magic blue" derivative.[2] |

Core Principles of Enhanced Electrophilicity

The increased is a direct consequence of the electronic effects exerted by the fluorine substituents.

Caption: Electronic effects contributing to the .

Experimental Protocols

Synthesis and Isolation of Fluorinated Trityl Cations

The generation of highly electrophilic carbocations like the 4,4',4''-Trifluorotrityl cation requires a robust synthetic strategy that avoids reaction with the counter-anion or solvent. A common and effective method is halide abstraction from a suitable precursor using a strong Lewis acid or a silylium reagent, in conjunction with a weakly coordinating anion (WCA).

Protocol: Synthesis via Halide Abstraction

-

Precursor Preparation: Synthesize the corresponding trityl halide (e.g., 4,4',4''-Trifluorotrityl chloride) through established organic synthesis routes.

-

Reaction Setup: In an inert atmosphere glovebox, dissolve the trityl halide precursor in a dry, non-coordinating solvent such as fluorobenzene or o-difluorobenzene.

-

Cation Generation: Add a potent Lewis acid, such as GaCl₃, or a silylium reagent in the presence of a WCA like [HCB₁₁Cl₁₁]⁻.[1] The abstraction of the halide generates the desired carbocation.

-

Isolation: The resulting trityl cation salt, stabilized by the WCA, may precipitate from the solution. The solid can be isolated by filtration, washed with a non-coordinating solvent (e.g., pentane), and dried under vacuum.

-

Characterization: The isolated salt is characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Caption: Experimental workflow for the synthesis and isolation of the 4,4',4''-Trifluorotrityl cation.

Measurement of Reactivity and Electrophilicity

The electrophilic strength is often determined by measuring the kinetics of its reactions with a series of standard nucleophiles. Mayr's electrophilicity parameter, E, is derived from these kinetic data.[3]

Protocol: Kinetic Studies using Stopped-Flow Photometry

-

Solution Preparation: Prepare solutions of the 4,4',4''-Trifluorotrityl cation salt and a series of reference nucleophiles of known nucleophilicity (N, s) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

-

Kinetic Measurement: The reaction kinetics are monitored using a stopped-flow instrument coupled with a UV-Vis spectrophotometer. The two reactant solutions are rapidly mixed, and the decay of the trityl cation's characteristic absorbance is monitored over time.

-

Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the exponential decay of the absorbance. Second-order rate constants (k₂) are calculated by dividing k_obs by the concentration of the nucleophile.

-

Parameter Calculation: The electrophilicity parameter (E) is determined by plotting log(k₂) for the reactions with various reference nucleophiles against their known N and s parameters, according to the equation: log k(20 °C) = s(N + E).[3]

Reactivity and Synthetic Applications

The high translates into remarkable reactivity, enabling it to participate in reactions that are challenging for less electrophilic cations.

Hydride Abstraction: Fluorinated trityl cations are exceptionally potent hydride abstractors. They can activate C-H bonds in various substrates, including alkanes and silanes, to generate new cationic species.[1][2] This reactivity is fundamental to their use in catalysis, for example, in initiating polymerization reactions.

Friedel-Crafts Reactions: These cations can serve as powerful catalysts for Friedel-Crafts alkylations and acylations. Their high Lewis acidity allows them to activate substrates even at low temperatures. The hexafluorinated trityl cation, for instance, catalyzes the Friedel-Crafts alkylation of arenes with ethylene, a reaction the parent trityl cation cannot achieve.[1]

Caption: Key reaction pathways involving the highly electrophilic 4,4',4''-Trifluorotrityl cation.

Conclusion

The 4,4',4''-Trifluorotrityl cation represents a class of "super-electrophilic" reagents whose reactivity is significantly enhanced by strategic fluorination. The electron-withdrawing para-fluoro substituents increase the positive charge localization on the central carbon, leading to exceptional hydride affinity and Lewis acidity. While detailed quantitative data for this specific isomer requires further dedicated study, the established trends within the family of fluorinated trityl cations confirm its status as a highly reactive species. The protocols for its synthesis and the methodologies for quantifying its electrophilicity provide a framework for its application in catalysis and the synthesis of novel chemical entities. This makes the 4,4',4''-Trifluorotrityl cation and its analogues powerful tools for chemists in academic and industrial research, particularly in the fields of catalysis and drug development.

References

An In-depth Technical Guide on the Steric Hindrance Effects of the 4,4',4''-Trifluorotrityl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4',4''-Trifluorotrityl (TFT) group is a specialized protecting group employed in organic synthesis, particularly in the context of nucleoside and carbohydrate chemistry. As a fluorinated analogue of the well-known trityl (Tr) and dimethoxytrityl (DMT) groups, the TFT group presents a unique combination of steric bulk and electronic properties. The strategic placement of fluorine atoms on the phenyl rings significantly influences its reactivity, stability, and steric profile. This technical guide provides a comprehensive analysis of the steric hindrance effects of the TFT group, offering valuable insights for researchers in organic synthesis and drug development. While direct quantitative experimental data on the steric parameters of the TFT group is not extensively available in the current literature, this guide synthesizes existing knowledge on related trityl systems and the impact of fluorine substitution to provide a detailed understanding. Furthermore, it outlines experimental and computational protocols to quantitatively assess these effects.

Introduction to the Trityl Group and its Fluorinated Analogue

The triphenylmethyl (trityl) group is a bulky protecting group widely used in organic synthesis to selectively block hydroxyl and amino functionalities.[1] Its large size provides significant steric hindrance, which can be exploited for regioselective reactions, particularly in carbohydrate and nucleoside chemistry where multiple reactive sites exist.[2] The stability of the trityl cation, formed upon deprotection under acidic conditions, is a key feature of its chemistry.[3]

The 4,4',4''-Trifluorotrityl (TFT) group is a derivative of the trityl group where a fluorine atom is substituted at the para-position of each of the three phenyl rings. This substitution has two primary consequences:

-

Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the phenyl rings has a significant electron-withdrawing effect. This destabilizes the formation of the trityl cation, making the TFT group more stable to acidic conditions compared to the parent trityl group and its electron-donating methoxy-substituted counterparts like DMT.

-

Steric Effects: While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the collective presence of three fluorine atoms can influence the overall size and shape of the trityl group, thereby modulating its steric hindrance.[4]

Understanding the steric profile of the TFT group is crucial for its effective application in multi-step syntheses, as it dictates the accessibility of reagents to the protected functional group and influences the conformation of the molecule.

Quantitative Analysis of Steric Hindrance: A Comparative Overview

Direct quantitative measures of the steric bulk of the TFT group, such as Tolman's cone angle or Charton's steric parameter (ν), are not readily found in the literature. However, we can infer its properties by comparing it to the well-characterized trityl and dimethoxytrityl (DMT) groups.

| Protecting Group | Cone Angle (θ)° (Estimated) | A-Value (kcal/mol) (Estimated) | Relative Acid Lability | Key Features |

| Trityl (Tr) | ~145 | High | Moderate | Standard bulky protecting group. |

| 4,4'-Dimethoxytrityl (DMT) | ~145 | High | High | Electron-donating groups stabilize the cation, increasing acid lability.[1] |

| 4,4',4''-Trifluorotrityl (TFT) | ~145-150 | High | Low | Electron-withdrawing groups destabilize the cation, increasing acid stability. |

Note: The cone angles and A-values for the TFT group are estimations based on the structure of the parent trityl group and the small increase in atomic radius of fluorine compared to hydrogen. Precise values would need to be determined experimentally or through computational modeling.

The steric bulk of all trityl derivatives is substantial, primarily dictated by the three phenyl rings. The substitution at the para-position is expected to have a minor direct impact on the cone angle, which measures the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand. However, the electronic effects of the fluorine atoms are more pronounced, leading to significant differences in chemical reactivity and stability.

Experimental Protocols for Synthesis and Evaluation

Synthesis of 4,4',4''-Trifluorotrityl Precursors

The introduction of the TFT group typically involves the use of a trifluorotrityl halide, such as 4,4',4''-Trifluorotrityl bromide or chloride.

3.1.1. Synthesis of 4,4',4''-Trifluorotrityl Alcohol

This alcohol is a common precursor to the corresponding halides.

-

Reaction: Grignard reaction between a 4-fluorophenyl magnesium halide and a suitable carbonyl compound.

-

Reagents: 4-Bromofluorobenzene, magnesium turnings, diethyl ether (anhydrous), and diethyl carbonate or a similar carbonyl electrophile.

-

Procedure:

-

Prepare the Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Slowly add diethyl carbonate to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-